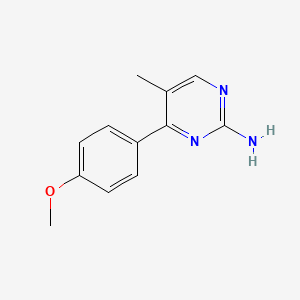

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine

Description

Pyrimidine Chemistry: Historical Perspective

The historical development of pyrimidine chemistry traces its origins to the late 18th century, marking a foundational period in heterocyclic chemistry that continues to influence modern pharmaceutical research. The first documented encounter with pyrimidine-containing compounds occurred in 1776 when Carl Wilhelm Scheele successfully isolated uric acid in pure form from urinary calculi, though the pyrimidine nature of this compound was not recognized at the time. This initial discovery laid the groundwork for subsequent investigations that would eventually reveal the fundamental importance of pyrimidine structures in biological systems. The systematic exploration of pyrimidine chemistry gained momentum in 1818 when Brugnatelli achieved the isolation of alloxan through the oxidation of uric acid with nitric acid, representing the first pyrimidine derivative to be obtained in pure form. This milestone marked the beginning of a new era in organic chemistry, as researchers began to recognize the unique properties and potential applications of these nitrogen-containing heterocycles.

The transition from isolation to synthesis represented a crucial development in pyrimidine chemistry, with the first laboratory synthesis accomplished by Grimaux in 1879. Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride, demonstrating that these complex heterocyclic structures could be constructed through controlled chemical reactions. This achievement opened new avenues for research and established the foundation for modern synthetic approaches to pyrimidine derivatives. The systematic study of pyrimidines truly began in 1884 with the pioneering work of Pinner, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology, as he was also responsible for coining the term "pyrimidine" by combining elements from "pyridine" and "amidine," reflecting the structural relationship between these important heterocyclic systems.

The achievement of synthesizing the parent pyrimidine compound represented a significant milestone, accomplished by Gabriel and Colman in 1900 through an elegant two-step process. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water to yield the unsubstituted pyrimidine core. This synthesis demonstrated the feasibility of accessing the fundamental pyrimidine structure and provided a platform for the development of numerous synthetic strategies that would follow. The early 20th century witnessed rapid expansion in pyrimidine chemistry, with researchers recognizing the vast potential for structural modification and the development of compounds with diverse biological activities. The historical progression from accidental discovery to systematic synthesis reflects the evolution of organic chemistry as a discipline and establishes the foundation for understanding the significance of compounds such as 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine within this broader chemical context.

2-Aminopyrimidine Derivatives: Classification and Significance

2-Aminopyrimidine derivatives constitute a crucial class of heterocyclic compounds distinguished by their exceptional structural diversity and remarkable range of biological activities. These compounds are characterized by the presence of an amino group at the 2-position of the pyrimidine ring, which serves as a key pharmacophore responsible for many of their therapeutic properties. The classification of 2-aminopyrimidine derivatives is typically based on substitution patterns around the pyrimidine core, with variations occurring at positions 4, 5, and 6 of the ring system. This structural flexibility allows for fine-tuning of physicochemical properties and biological activities, making 2-aminopyrimidines valuable scaffolds in medicinal chemistry. Recent comprehensive reviews have highlighted the diverse range of activities exhibited by these compounds, including anticancer, antioxidant, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, antidiabetic, antileishmanial, and antitrypanosomal properties. The versatility of this chemical class stems from the ability of the pyrimidine nitrogen atoms to form hydrogen bonds and engage in dipole-dipole interactions with biological targets, enabling strong and specific molecular recognition events.

The significance of 2-aminopyrimidine derivatives in drug discovery has been extensively documented, with numerous examples of successful clinical candidates emerging from this chemical class. Research has demonstrated that drugs containing the pyrimidine motif exhibit gratifying biological activity across multiple therapeutic areas, with particular success in anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive applications. The heterocyclic nature of pyrimidines, combined with their ability to serve as significant endogenous components of the body, facilitates interactions with enzymes, genetic materials, and other biocomponents within cells. This biocompatibility contributes to the reduced toxicity profiles often observed with pyrimidine-based therapeutics compared to other heterocyclic systems. The landscape of FDA-approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, reflecting the ongoing importance of this chemical class in pharmaceutical development.

Table 1: Biological Activities of 2-Aminopyrimidine Derivatives

| Activity Type | Representative Examples | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Anticancer | Various substituted derivatives | DNA interaction, enzyme inhibition | High therapeutic potential |

| Antiviral | Pyrimidine nucleoside analogs | Viral replication interference | Established clinical use |

| Antibacterial | Substituted aminopyrimidines | Cell wall synthesis inhibition | Emerging resistance concerns |

| Anti-inflammatory | Functionalized derivatives | Enzyme pathway modulation | Therapeutic development |

| Antimalarial | Ring-substituted compounds | Parasite metabolism disruption | Global health importance |

The structural characteristics that define 2-aminopyrimidine derivatives also contribute to their utility as starting materials for synthesizing other heterocyclic compounds, including biologically active bicyclic pyrimidines. This synthetic versatility has made aminopyrimidines valuable intermediates in organic synthesis, extending their importance beyond direct therapeutic applications. Additionally, aminopyrimidines have found applications as structural components in highly efficient chiral organocatalysts for asymmetric synthesis, demonstrating their utility in advanced synthetic methodology. The combination of biological activity, synthetic accessibility, and structural diversity positions 2-aminopyrimidine derivatives as privileged scaffolds in medicinal chemistry, with continued research efforts focused on exploring new substitution patterns and optimizing pharmacological properties.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of substituted pyrimidine architecture that combines multiple functional elements to create a unique molecular framework. The compound belongs to the diazine family, specifically the pyrimidine subclass, which is characterized by nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring. Within this classification, the compound represents a tri-substituted pyrimidine derivative, with substituents at the 2-, 4-, and 5-positions, creating a complex molecular structure that exhibits distinct physicochemical properties. The specific substitution pattern of this compound places it within a specialized subset of 2-aminopyrimidines that feature both aromatic and aliphatic substituents, contributing to its unique profile among heterocyclic compounds.

The presence of the methoxyphenyl group at the 4-position introduces significant structural complexity and influences the compound's chemical behavior in multiple ways. This aromatic substituent extends the conjugated system beyond the pyrimidine core, creating an extended π-electron network that affects electronic properties and molecular interactions. The methoxy group within this aromatic system serves as an electron-donating substituent, modifying the electronic distribution throughout the molecule and influencing reactivity patterns. The 5-methyl substitution adds another dimension to the compound's structure, providing steric bulk that can influence molecular conformation and intermolecular interactions. This combination of aromatic and aliphatic substituents creates a balanced molecular architecture that exhibits both hydrophobic and hydrophilic characteristics, contributing to favorable solubility properties that have been documented in related pyrimidine derivatives.

The structural features of this compound reflect important principles in heterocyclic chemistry, particularly regarding the relationship between molecular structure and biological activity. The compound's design incorporates established pharmacophores, including the 2-aminopyrimidine core and the methoxyphenyl moiety, both of which have been associated with biological activity in numerous studies. The spatial arrangement of these functional groups creates specific three-dimensional features that can engage in molecular recognition events with biological targets. Research has demonstrated that the position of functional groups in pyrimidine derivatives significantly affects their biological properties, with even small changes in substitution patterns leading to substantial differences in activity profiles. The specific substitution pattern in this compound represents an optimized arrangement that balances multiple chemical and biological considerations.

Table 2: Structural Classification of this compound

| Classification Level | Category | Specific Feature |

|---|---|---|

| Ring System | Diazine | Six-membered with two nitrogens |

| Subclass | Pyrimidine | Nitrogens at 1,3-positions |

| Substitution Pattern | Tri-substituted | Positions 2, 4, and 5 |

| Functional Groups | Amino, Aromatic, Alkyl | NH₂, C₆H₄OCH₃, CH₃ |

| Electronic Character | Electron-rich | Methoxy donation effect |

Within the context of heterocyclic chemistry, this compound also demonstrates important synthetic accessibility, as evidenced by established routes to related structures and the availability of starting materials for its preparation. The compound's position in chemical space reflects careful consideration of synthetic feasibility while maintaining structural complexity sufficient for biological activity. The heterocyclic framework provides a rigid scaffold that positions substituents in defined spatial relationships, while the specific substitution pattern allows for fine-tuning of molecular properties. This combination of structural sophistication and synthetic accessibility positions this compound as an important representative of advanced heterocyclic design principles.

Research Significance and Scope

The research significance of this compound extends across multiple dimensions of chemical and biological investigation, reflecting the compound's potential contributions to various fields of scientific inquiry. Within the context of medicinal chemistry, this compound represents an important structural template for understanding structure-activity relationships in 2-aminopyrimidine derivatives, a class that has demonstrated remarkable therapeutic potential across diverse disease areas. The specific substitution pattern of this compound provides researchers with valuable insights into how molecular modifications can influence biological activity, particularly regarding the effects of aromatic and methyl substituents on pyrimidine scaffolds. Recent studies have highlighted the importance of systematically exploring substitution patterns in aminopyrimidine derivatives to optimize therapeutic properties while maintaining favorable pharmacokinetic characteristics.

The scope of research applications for this compound encompasses several key areas of investigation. In biochemical studies, the compound serves as a model system for examining the interactions between substituted pyrimidines and biological targets, providing fundamental insights into molecular recognition mechanisms. Research has demonstrated that 2-aminopyrimidine derivatives can function as competitive inhibitors of various enzymes, with binding modes and molecular mechanics predicted through advanced computational methods. The specific structural features of this compound make it particularly suitable for structure-based drug design approaches, where detailed understanding of molecular interactions guides the development of optimized therapeutic agents.

The synthetic chemistry aspects of research involving this compound focus on developing efficient methodologies for accessing related structures and exploring chemical transformations that can expand the available chemical space. Studies have shown that pyrimidine derivatives can be synthesized through various approaches, including condensation reactions, cross-coupling methodologies, and cyclization strategies. The presence of multiple functional groups in this compound provides numerous opportunities for further chemical modification, enabling the systematic exploration of structure-activity relationships. Research in this area contributes to the broader understanding of pyrimidine chemistry and supports the development of new synthetic strategies for accessing complex heterocyclic structures.

Table 3: Research Applications and Methodological Approaches

| Research Area | Methodology | Application Focus | Expected Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Structure-Activity Studies | Therapeutic optimization | Lead compound development |

| Biochemistry | Enzyme Interaction Studies | Mechanism elucidation | Target validation |

| Synthetic Chemistry | Method Development | Route optimization | Synthetic accessibility |

| Computational Chemistry | Molecular Modeling | Property prediction | Design guidance |

| Analytical Chemistry | Characterization Methods | Structure confirmation | Quality assessment |

The interdisciplinary nature of research involving this compound reflects the compound's position at the intersection of organic chemistry, medicinal chemistry, and biochemistry. Collaborative research efforts combining synthetic, computational, and biological approaches have proven particularly effective in advancing understanding of pyrimidine derivatives and their therapeutic potential. The compound's well-defined structure and accessible synthetic routes make it an excellent candidate for systematic studies that can generate broadly applicable insights for the entire class of 2-aminopyrimidine derivatives. Future research directions are likely to focus on expanding the scope of biological activities investigated, developing new synthetic methodologies for accessing related structures, and applying advanced analytical techniques to better understand the compound's physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-7-14-12(13)15-11(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQLTNGFLOKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311944 | |

| Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-78-4 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61541-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 248028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061541784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC248028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrimidine Ring Formation via Condensation

The pyrimidine core is commonly synthesized by condensation of β-alkoxypropionitriles or related precursors with amidine derivatives. This approach is well-documented in industrial processes for related pyrimidine intermediates (e.g., vitamin B1 synthesis) and involves:

- Starting from β-alkoxypropionitriles, which are converted into α-formyl-β-alkoxypropionitriles by condensation with alkyl formates or carbon monoxide under basic conditions.

- Alkylation of the α-formyl intermediate to form enol ethers.

- Cyclocondensation with acetamidine to form 5-alkoxymethylpyrimidines, which are key intermediates for further amination steps.

Amination to Introduce the 2-Amino Group

A critical step is the conversion of 5-alkoxymethylpyrimidines to the corresponding 2-aminopyrimidines. This is achieved by:

- Reacting the 5-alkoxymethylpyrimidine intermediate with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3).

- The reaction is typically carried out in an inert organic solvent or ammonia itself, at elevated temperatures ranging from 180 to 350 °C.

- Ammonia is used in large excess (10-300 equivalents) to facilitate the replacement of the alkoxy group with an amino group, yielding the desired 2-aminopyrimidine with high selectivity.

Methylation at the 5-Position

The 5-methyl substituent is introduced either by:

- Using methylated starting materials such as 2-methyl-4-amino-5-alkoxymethylpyrimidines.

- Alkylation of the pyrimidine ring at the 5-position using methylating agents like dimethyl sulfate during intermediate synthesis steps.

Industrial and Laboratory Scale Considerations

| Aspect | Details |

|---|---|

| Catalysts | Lewis acids (Al2O3), copper acetate, palladium catalysts for cross-coupling |

| Solvents | Cycloalkanes (cyclohexane, decalin), aromatic solvents (benzene, toluene), ammonia, DCE |

| Temperature Range | 180–350 °C for amination; 80–120 °C for cross-coupling reactions |

| Amination Reagents | Ammonia in large excess (10–300 equivalents) |

| Purification Methods | Recrystallization, chromatography (silica gel, reverse phase) |

| Yields | Amination step yields typically high (>80%); overall yields depend on multi-step process |

| Environmental Factors | Use of ammonia and organic solvents requires careful handling; avoidance of chlorinated solvents preferred |

Detailed Reaction Scheme Summary

| Step | Reaction Type | Starting Material(s) | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Formation of β-alkoxypropionitrile | Acrylonitrile or malononitrile derivatives | Basic condensation with alkyl formate or CO | β-alkoxypropionitrile |

| 2 | Alkylation | α-formyl-β-alkoxypropionitrile | Dimethyl sulfate or methyl iodide | Enol ether intermediate |

| 3 | Cyclocondensation | Enol ether + acetamidine | Mild heating | 5-alkoxymethylpyrimidine |

| 4 | Amination | 5-alkoxymethylpyrimidine + NH3 + catalyst | 180–350 °C, inert solvent or NH3 | 2-aminopyrimidine (this compound) |

| 5 | Cross-coupling (if needed) | Halogenated pyrimidine + 4-methoxyphenyl boronic acid | Pd or Cu catalyst, DCE, 80–120 °C | 4-(4-methoxyphenyl)pyrimidin-2-amine derivative |

Research Findings and Optimization

- The amination step is highly selective when using Lewis acid catalysts such as Al2O3, which facilitate the replacement of alkoxy groups with amino groups without over-reduction or side reactions.

- Cross-coupling reactions for introducing the 4-methoxyphenyl group have been optimized to use 10 mol% copper acetate catalyst in dichloroethane solvent, achieving yields up to 80% with high purity.

- Methylation steps using dimethyl sulfate are efficient but require careful control to avoid over-alkylation or side reactions.

- Industrial processes emphasize minimizing the use of chlorinated solvents and excess reagents to reduce environmental impact and improve scalability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Amination temperature | 180–350 °C | Optimal range 210–300 °C |

| Ammonia equivalents | 10–300 equivalents | Excess ammonia drives reaction to completion |

| Catalyst | Al2O3 (Lewis acid), Cu(OAc)2, Pd catalysts | Catalyst choice depends on reaction step |

| Solvent | Cyclohexane, toluene, ammonia, DCE | Avoid chlorinated solvents when possible |

| Reaction time | 8–16 hours (amination and coupling steps) | Longer times may improve yield but increase cost |

| Yield | >80% for amination; ~80% for cross-coupling | Overall multi-step yield varies |

| Purification | Recrystallization, chromatography | Chromatography avoided in large scale |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents . The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological processes and pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A. 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6)

- Structure : Methoxyphenyl at pyrimidine C5, amine at C2.

- Key Differences: The target compound has a methyl group at C5 and methoxyphenyl at C4, whereas this analog positions the methoxyphenyl at C3.

- Molecular Weight : 201.22 g/mol (C₁₁H₁₁N₃O) vs. 215.25 g/mol (C₁₂H₁₃N₃O) for the target compound.

- Implications : The C4 methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the C5 substitution in this analog .

B. 4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine (CAS 874814-30-9)

- Structure : Chlorophenyl at C4, methyl at C5.

- Key Differences : Chloro (electron-withdrawing) vs. methoxy (electron-donating) substituents.

Multi-Substituted Derivatives

C. 4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine (3RP)

- Structure : Dichloro and methoxy groups on the phenyl ring, methyl at C6.

- Crystallography : Short Cl⋯N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature absent in the target compound due to its lack of chloro groups .

D. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Fluorophenyl and methoxyphenylaminomethyl substituents.

- Conformational Analysis : Dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) indicate significant steric hindrance, unlike the target compound’s simpler substitution pattern. Intramolecular hydrogen bonding (N–H⋯N) further stabilizes this derivative .

Functional Group Variations

E. 4,6-Dichloro-5-methoxypyrimidine

- Structure : Dichloro and methoxy groups on the pyrimidine core.

- Electronic Effects : Chloro groups reduce electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions. The absence of an amine group distinguishes it from the target compound, limiting hydrogen-bonding capabilities .

F. N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

- Structure: Trifluoromethyl group on the anilino side chain.

Data Tables

Table 1: Structural and Physicochemical Comparisons

*LogP values estimated via computational tools.

Biological Activity

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine is an organic compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. This compound features a pyrimidine ring with a methoxyphenyl substitution at the 4-position, a methyl group at the 5-position, and an amino group at the 2-position. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structure of this compound is illustrated below:

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to possess antiproliferative activity against various cancer cell lines. A study reported that related compounds demonstrated growth inhibition values ranging from 40% to over 86% against specific cancer cell lines, such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer) at concentrations of 10 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | GI Value (%) | Concentration (μM) |

|---|---|---|---|

| Compound A | HOP-92 | 86.28 | 10 |

| Compound B | HCT-116 | 40.87 | 10 |

| Compound C | SK-BR-3 | 46.14 | 10 |

The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the methoxy group is hypothesized to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar pyrimidine derivatives suggest that the positioning of substituents significantly influences biological activity. For example, modifications at the pyrimidine ring can enhance or diminish anti-inflammatory and anticancer activities. Electron-donating groups like methoxy are known to increase reactivity towards biological targets .

Table 2: SAR Insights on Pyrimidine Derivatives

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 2 | Amino | Increases anticancer activity |

| 4 | Methoxy | Enhances membrane penetration |

| 5 | Methyl | Modulates receptor binding |

Case Studies

- Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives, including those analogous to this compound, revealing promising results against multiple cancer cell lines. Notably, compounds showed IC50 values in the nanomolar range for inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives, where compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine critical for experimental design?

- Answer : The compound has the molecular formula C₁₁H₁₁N₃O (molecular weight: 201.22 g/mol ). Its solubility in organic solvents (e.g., chloroform) and limited aqueous solubility necessitate solvent optimization in synthesis or bioactivity assays. Structural features include a pyrimidine core substituted with a 4-methoxyphenyl group, which influences π-π stacking and hydrogen-bonding interactions in crystallography studies . Safety protocols for handling (e.g., ventilation, PPE) align with GHS guidelines for structurally related pyrimidines .

Q. What are the established synthetic routes for this compound?

- Answer : A common method involves multi-step condensation reactions starting with substituted pyrimidine intermediates. For example:

- Step 1 : React 5-methylpyrimidin-2-amine with 4-methoxybenzaldehyde under reflux in chloroform.

- Step 2 : Purify via column chromatography (silica gel, CHCl₃ eluent) and crystallize from methanol .

- Validation : X-ray crystallography confirms regioselectivity and structural integrity .

Q. How is structural conformation analyzed for this compound?

- Answer : X-ray crystallography is the gold standard. Key parameters include:

- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for methoxyphenyl groups), influencing molecular packing .

- Intramolecular hydrogen bonds (e.g., N–H⋯N interactions) stabilize conformation and impact solubility .

Advanced Research Questions

Q. How do intramolecular interactions influence the biological activity of this compound?

- Answer : Hydrogen bonding (e.g., N–H⋯N) and methoxy group orientation modulate receptor binding. For example:

- Antimicrobial activity : The methoxyphenyl group enhances lipophilicity, improving membrane penetration.

- Anticancer potential : Substituent positioning affects tubulin inhibition, as seen in structurally related diarylpyrimidines .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Answer : Discrepancies may arise from metabolic instability or solubility issues.

- Step 1 : Validate in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability).

- Step 2 : Optimize pharmacokinetics via prodrug modification (e.g., esterification of the amine group) or nanoformulation .

Q. How can computational methods guide the design of this compound analogs?

- Answer :

- Molecular docking : Predict binding to targets (e.g., kinases, tubulin) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Considerations

Q. What techniques characterize purity and stability during synthesis?

- Answer :

- HPLC-MS : Quantify impurities (<1% threshold).

- TGA/DSC : Assess thermal stability (decomposition >200°C for most pyrimidines) .

- NMR : Monitor degradation (e.g., methoxy group hydrolysis) under acidic conditions .

Q. How are crystallographic data used to optimize reaction conditions?

- Answer : Crystal packing analysis identifies solvents favoring high-yield crystallization. For example:

- Methanol induces tighter packing via O–H⋯N bonds, improving crystal quality vs. ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.